molecular formula C14H23NO4 B13695782 1-Boc-4-piperidyl Methacrylate

1-Boc-4-piperidyl Methacrylate

Cat. No.: B13695782
M. Wt: 269.34 g/mol
InChI Key: OPBBOBUIIJVYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-piperidyl Methacrylate, also known as 1-Piperidinecarboxylic acid, 4-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, 1,1-dimethylethyl ester, is a chemical compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol . This compound is a derivative of piperidine and methacrylate, and it is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-4-piperidyl Methacrylate can be synthesized through a series of chemical reactions involving piperidine and methacrylic acid derivatives. One common method involves the reaction of 4-piperidone with tert-butyl chloroformate to form the Boc-protected piperidine intermediate. This intermediate is then reacted with methacryloyl chloride in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and it often includes purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-piperidyl Methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine derivatives, while substitution reactions can produce a variety of substituted methacrylate compounds .

Scientific Research Applications

1-Boc-4-piperidyl Methacrylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Boc-4-piperidyl Methacrylate involves its interaction with various molecular targets and pathways. The methacrylate group allows it to participate in polymerization reactions, forming polymers with specific properties. The piperidine moiety can interact with biological targets, potentially leading to bioactive effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Piperidyl Methacrylate: Similar structure but lacks the Boc-protecting group.

    2,2,6,6-Tetramethyl-4-piperidyl Methacrylate: Contains additional methyl groups on the piperidine ring.

    Diethylaminoethyl Methacrylate: Different substituent on the methacrylate group.

Uniqueness

1-Boc-4-piperidyl Methacrylate is unique due to the presence of the Boc-protecting group, which provides stability and allows for selective reactions. This makes it particularly useful in applications requiring controlled reactivity and specific functionalization .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl 4-(2-methylprop-2-enoyloxy)piperidine-1-carboxylate

InChI

InChI=1S/C14H23NO4/c1-10(2)12(16)18-11-6-8-15(9-7-11)13(17)19-14(3,4)5/h11H,1,6-9H2,2-5H3

InChI Key

OPBBOBUIIJVYCN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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